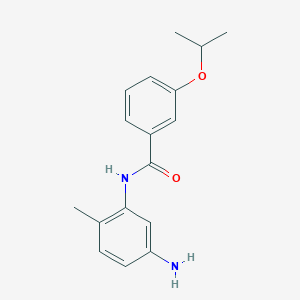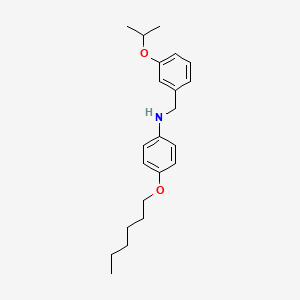![molecular formula C23H24N2O6 B1460147 6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid CAS No. 1630763-97-1](/img/structure/B1460147.png)
6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid
Overview
Description
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Deep Eutectic Solvent Synthesis
A study by Devi, Garande, and Bhate (2016) describes the synthesis of isoindolo[2,1-a]quinazoline derivatives using a deep eutectic solvent. This method is noted for its simplicity, mildness, and efficiency (Devi, Garande, & Bhate, 2016).
Facile Synthesis Methods
Efficient one-pot synthesis methods for derivatives of this compound, highlighting the versatility and availability of starting materials, have been developed by Sashidhara et al. (2012) (Sashidhara, Palnati, Dodda, Avula, & Swami, 2012).
Solvent-Free Synthesis
Arenas and Kouznetsov (2014) have demonstrated a solvent-free method to synthesize highly functionalized derivatives of this compound, which offers high regioselectivity and diastereoselectivity (Arenas & Kouznetsov, 2014).
Pharmacological Research
- Anticancer and Inhibitory Activity: Voskoboynik et al. (2016) have synthesized isoindolo[2,1-a]quinazoline derivatives and tested their anticancer and FGFR1 inhibitory activities. These compounds have shown promise as antitumor agents (Voskoboynik, Starosyla, Protopopo, Volynets, Shyshkina, Yarmoliuk, & Kovalenko, 2016).
Novel Chemical Structures and Mechanisms
- Synthesis of Novel Tricyclic Derivatives: Voitenko and Samoilenko (2002) explored the synthesis of novel tricyclic derivatives of the 7-azabenzonorbornene system using 6-methyl-5,6-dihydroisoindolo[2,1-a]quinazolin-5-one (Voitenko & Samoilenko, 2002).
Green Chemistry and Catalysis
- Ionic Liquid Catalysis: Lu et al. (2014) describe a green, mild method for synthesizing 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives in ionic liquids catalyzed by iodine. This approach contributes to developing environmentally friendly synthetic methods (Lu, Yang, Zhang, & Wang, 2014).
Antiviral Research
- Inhibition of Hepatitis B Virus: Zhang, Liu, and Chen (2015) reported on dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives as effective inhibitors of hepatitis B virus, highlighting their potential in antiviral research (Zhang, Liu, & Chen, 2015).
properties
IUPAC Name |
6-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-30-17-12-11-15-19(20(17)31-2)23(29)25-16-9-6-5-8-14(16)22(28)24(21(15)25)13-7-3-4-10-18(26)27/h5-6,8-9,11-12,21H,3-4,7,10,13H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDODJDYRRBDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide](/img/structure/B1460064.png)

![1-{5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1460067.png)
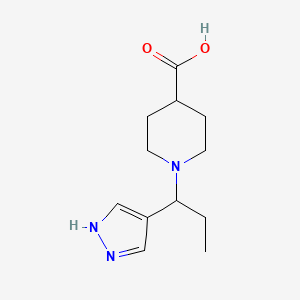
![4-[(2,4,5-Trifluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1460070.png)
![2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1460071.png)
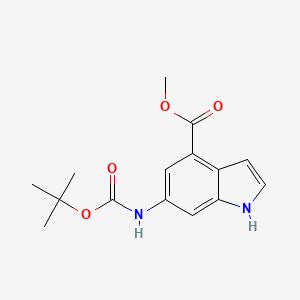
![N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]-acetamide](/img/structure/B1460076.png)
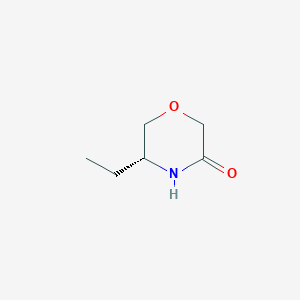
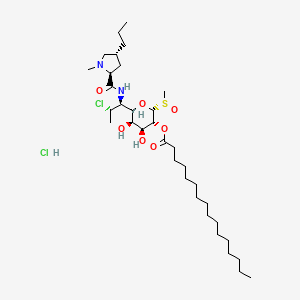
![2-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1460081.png)
![4-[(4-Aminobutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B1460082.png)
